(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione
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Overview
Description
This compound belongs to the guaianolide family and is characterized by its 5,7,5-tricyclic structure . (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione has been studied for its cytotoxic properties and its role in plant poisoning in livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione involves several key steps. The synthesis starts with a regioselective [2+2] cycloaddition using 2,2,2-trichloroacetyl chloride and 7-methylcycloheptatriene . This is followed by a ring-expansion to form the 5,7-motif required for the guaianolide structure. Further steps include the use of dimethyldioxirane (DMDO) to generate a hydroxyl group, which subsequently forms a lactone under acidic conditions . The final product is obtained through a sp²-sp³ Suzuki coupling, using vinyl chloride and methyl boronic acid as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a basis for potential large-scale synthesis. The use of regioselective cycloaddition and ring-expansion reactions, followed by Suzuki coupling, can be adapted for industrial applications with appropriate optimization of reaction conditions and scaling up of processes.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione undergoes various chemical reactions, including:
Reduction: Potential reduction of carbonyl groups to alcohols.
Substitution: Suzuki coupling reactions involving the substitution of halides with boronic acids.
Common Reagents and Conditions
Oxidizing Agents: DMDO for hydroxylation.
Reducing Agents: Common reducing agents like sodium borohydride for reduction reactions.
Coupling Reagents: Vinyl chloride and methyl boronic acid for Suzuki coupling.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and coupled products with various substituents .
Scientific Research Applications
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactions.
Industry: Could be explored for its bioactive properties in developing natural pesticides or herbicides.
Mechanism of Action
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione exerts its effects primarily through cytotoxic mechanisms. It induces apoptosis in murine myoblast cell lines by activating apoptotic pathways, as evidenced by annexin V flow cytometry and transmission electron microscopy . The compound likely interacts with cellular proteins and enzymes, leading to cell membrane disruption and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ivalin: Another sesquiterpene lactone isolated from Geigeria aspera.
Isogeigerin Acetate: A structurally similar compound with comparable cytotoxic properties.
Uniqueness
This compound is unique due to its specific 5,7,5-tricyclic structure and its moderate cytotoxicity compared to other sesquiterpene lactones like parthenolide . Its ability to induce apoptosis without causing significant cell membrane injury makes it a valuable compound for studying apoptosis mechanisms .
Properties
CAS No. |
436-45-3 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H20O4/c1-6-4-11-13(8(3)15(18)19-11)14(17)12-7(2)10(16)5-9(6)12/h6,8-9,11,13-14,17H,4-5H2,1-3H3/t6-,8+,9+,11+,13+,14+/m0/s1 |
InChI Key |
BFWXQSLJSDLIAA-IHVHESTJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@H](C(=O)O2)C)[C@@H](C3=C(C(=O)C[C@H]13)C)O |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O |
Synonyms |
geigerin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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